2-Chloroquinoxaline-6-sulfonyl chloride
Overview
Description
2-Chloroquinoxaline-6-sulfonyl chloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their broad-spectrum applications in various fields, including medicine, pharmacology, and industrial chemistry. The incorporation of a sulfonyl chloride group into the quinoxaline framework enhances its chemical reactivity and potential for diverse applications .
Mechanism of Action
Target of Action
2-Chloroquinoxaline-6-sulfonyl chloride is a derivative of quinoxaline, a pharmacophore with broad-spectrum applications in medicine, pharmacology, and pharmaceutics Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
The development of quinoxaline sulfonamide chemistry, which includes this compound, is linked with the presence of amino (-nh2) and sulfonyl chloride (-so2cl) groups in the reacting species . These groups likely play a crucial role in the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biomedical activities of quinoxaline sulfonamide derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Quinoxaline sulfonamide derivatives have been associated with a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . This suggests that the compound could have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that the compound should be stored at a temperature of 4 degrees celsius for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. One common method includes the chlorosulfonation of quinoxaline at elevated temperatures, followed by purification to obtain the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where quinoxaline is reacted with chlorosulfonic acid in the presence of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to achieve the required purity for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinoxaline N-oxides or reduced quinoxaline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-Chloroquinoxaline-6-sulfonyl chloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-diones: Known for their glutamate receptor antagonist activity.
Quinoxaline-containing pyridine-3-sulfonamide derivatives: Used as PI3K inhibitors.
Amidophenyl-sulfonylamino-quinoxaline compounds: CCK2 modulators useful in treating CCK2 mediated diseases.
Uniqueness
2-Chloroquinoxaline-6-sulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloroquinoxaline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFZYTKDWOECHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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